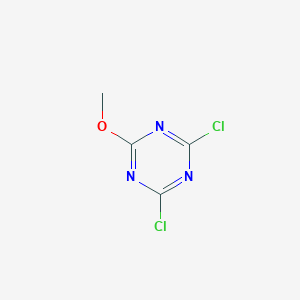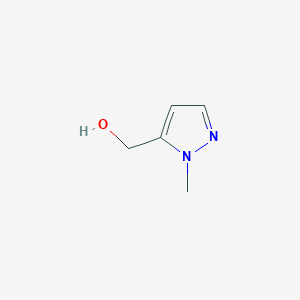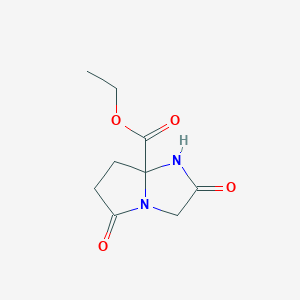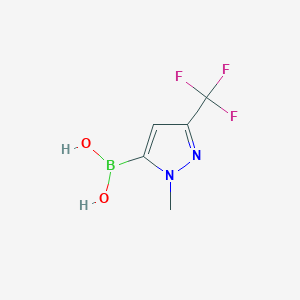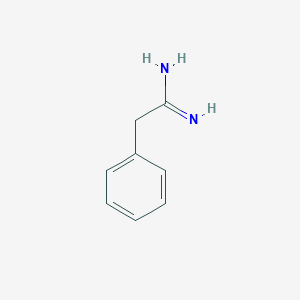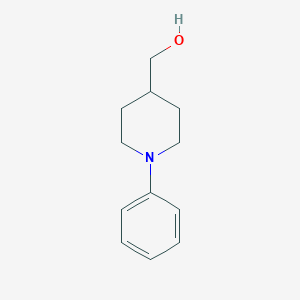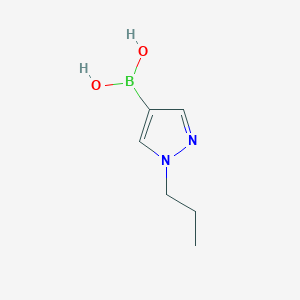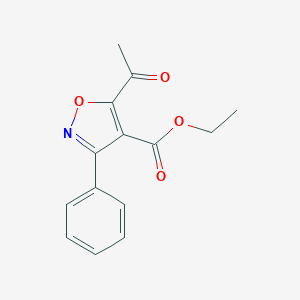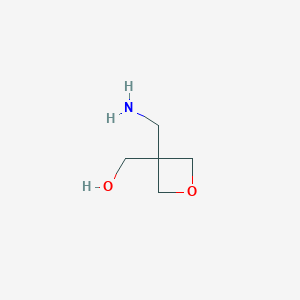
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The compound features a five-membered lactam ring with a benzyl group at the nitrogen atom and a butoxy group at the fifth position of the ring.
Méthodes De Préparation
The synthesis of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the cyclization of N-benzyl-4-butoxybutanamide under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include carboxylic acids, amines, and alcohols.
Applications De Recherche Scientifique
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to gamma tubulin .
Comparaison Avec Des Composés Similaires
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Benzyl-5-bromopyrrolidin-2-one: Known for its anticancer activity.
1-Benzyl-5-hydroxypyrrolidin-2-one: Studied for its antimicrobial properties.
1-Benzyl-5-methoxypyrrolidin-2-one: Investigated for its potential use in treating neurological disorders.
The uniqueness of this compound lies in its butoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
136410-30-5 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
Clé InChI |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonymes |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
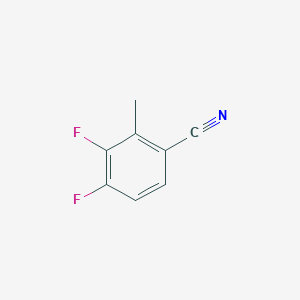
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
